molecular formula C6H11N3O B12878450 1-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

1-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B12878450
M. Wt: 141.17 g/mol
InChI Key: HXQBAJDMRZMMMS-UHFFFAOYSA-N
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Description

1-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 1-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions . The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. Industrial production methods may involve the use of advanced catalysts and environmentally friendly procedures, such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions .

Chemical Reactions Analysis

1-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological activities. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(5-amino-3,4-dihydropyrazol-2-yl)propan-1-one

InChI

InChI=1S/C6H11N3O/c1-2-6(10)9-4-3-5(7)8-9/h2-4H2,1H3,(H2,7,8)

InChI Key

HXQBAJDMRZMMMS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(=N1)N

Origin of Product

United States

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